MHY 553

PPARα selectivity nuclear receptor profiling HepG2 cells

MHY 553 is the definitive probe for aging-related hepatic steatosis. It provides clean, >10-fold selective PPARα activation at 1 µM without PPARβ/γ cross‑talk. Validated in aged rat models at 5 mg/kg p.o., it reduces liver triglycerides without confounding body‑weight or liver‑enzyme changes. In vitro, it blocks LXR‑induced lipid accumulation at 3 µM and scavenges ROS (IC50 2.39–39.7 µM), making it a unique polypharmacology tool. Insist on MHY 553 when selectivity, aging‑specific data, and dual antioxidant mechanisms matter.

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
CAS No. 6265-56-1
Cat. No. B3054977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHY 553
CAS6265-56-1
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C13H9NO2S/c15-8-5-6-9(11(16)7-8)13-14-10-3-1-2-4-12(10)17-13/h1-7,15-16H
InChIKeyYQIRLDMXXRINIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MHY 553 (CAS 6265-56-1): PPARα Agonist for Aging-Related Hepatic Steatosis Research


MHY 553, also known as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol or NSC 33005, is a synthetic small-molecule peroxisome proliferator-activated receptor alpha (PPARα) agonist with oral bioavailability [1]. It was specifically developed and characterized for its ability to ameliorate aging-induced hepatic steatosis by increasing fatty acid β-oxidation signaling and decreasing inflammation in the liver, without altering body weight or serum liver injury markers in aged rat models [2]. The compound exhibits a molecular weight of 243.28 g/mol and is supplied at ≥98% purity for research applications .

Why Generic PPARα Agonists Cannot Substitute for MHY 553 in Aging and Steatosis Models


MHY 553 is not a broadly interchangeable PPARα agonist; it exhibits a unique selectivity and functional profile that distinguishes it from clinical and preclinical PPARα modulators. Unlike many PPARα agonists that also exhibit activity at PPARβ/δ or PPARγ, MHY 553 demonstrates selective activation of PPARα at 1 µM with no detectable activation of PPARβ or PPARγ even at 10 µM [1]. Furthermore, while classical PPARα agonists like fenofibrate are primarily evaluated in young or obese models, MHY 553 was specifically validated in an aging model of hepatic steatosis, where it ameliorated age-induced lipid accumulation without altering body weight or serum liver injury markers [2]. These specific features render generic PPARα agonists unsuitable substitutes for studies focused on aging-related hepatic steatosis, selectivity profiling, or dual-mechanism exploration.

MHY 553 Quantitative Differentiation Evidence: Selectivity, In Vivo Efficacy, and Multi-Target Profile


MHY 553 PPARα Selectivity vs. PPARβ and PPARγ in HepG2 Reporter Assays

MHY 553 selectively activates PPARα in HepG2 cells in a reporter assay at a concentration of 1 µM, while showing no activation of PPARβ or PPARγ even at a 10-fold higher concentration of 10 µM [1]. In contrast, the pan-PPAR agonist MHY2013 activated all three PPAR subtypes in the same assay system [2]. This selectivity profile is a quantifiable differentiation point from non-selective or dual PPAR agonists.

PPARα selectivity nuclear receptor profiling HepG2 cells

MHY 553 In Vivo Efficacy in Aged Rat Model of Hepatic Steatosis at 5 mg/kg Oral Dose

In aged (22-month-old) Sprague-Dawley rats, oral administration of MHY 553 at 5 mg/kg markedly ameliorated aging-induced hepatic steatosis without changes in body weight or serum levels of liver injury markers (ALT/AST) [1]. This contrasts with the PPARα agonist fenofibrate, which is typically dosed at 100-300 mg/kg in rodent models and is associated with body weight reduction [2]. The specific 5 mg/kg dose and lack of adverse metabolic effects differentiate MHY 553 in the context of aging studies.

in vivo efficacy hepatic steatosis aging oral bioavailability

MHY 553 Multi-Target Off-Target Activity: ROS/Peroxynitrite Scavenging and Enzyme Inhibition

Beyond PPARα agonism, MHY 553 exhibits direct antioxidant activity with cell-free IC50 values of 39.7 µM for reactive oxygen species (ROS) scavenging and 2.39 µM for peroxynitrite scavenging [1]. It also inhibits β-glucuronidase (IC50 = 8.9 µM, bovine liver enzyme) [2] and tyrosinase (IC50 = 0.01 µM, mushroom enzyme) [3]. These multi-target activities are not reported for classical PPARα agonists such as fenofibrate or WY-14643, providing a unique polypharmacology profile that may be relevant for aging and dermatological research.

ROS scavenging tyrosinase inhibition β-glucuronidase inhibition multifunctional

MHY 553 Suppression of Inflammatory mRNA in Aged Liver In Vivo

Oral administration of MHY 553 at 5 mg/kg significantly suppressed the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the livers of aged rats [1]. While other PPARα agonists like fenofibrate can reduce inflammation, the specific magnitude and context of suppression in an aged liver model is a key differentiator. For example, fenofibrate reduced TNF-α expression by approximately 40% in a high-fat diet model, whereas MHY 553 reduced TNF-α mRNA by over 60% in aged rat liver [2].

inflammation aging gene expression hepatic

MHY 553 Inhibition of T0901317-Induced Triglyceride Accumulation in HepG2 Cells

MHY 553 at 3 µM completely prevented triglyceride accumulation induced by the liver X receptor (LXR) agonist T0901317 in HepG2 cells [1]. This effect is directly linked to PPARα-mediated upregulation of fatty acid oxidation genes (CPT-1A, ACOX1) [2]. While fenofibrate also reduces triglyceride accumulation, the specific inhibition of LXR-agonist-induced steatosis at a low concentration (3 µM) highlights MHY 553's potency in a defined mechanistic context.

triglyceride accumulation HepG2 LXR agonist in vitro

Optimal Research Applications for MHY 553 Based on Quantitative Differentiation Data


Investigating Aging-Related Hepatic Steatosis and Metabolic Dysfunction

MHY 553 is the preferred tool for studies examining the intersection of aging and hepatic lipid accumulation. Its validated efficacy in aged rat models at a low 5 mg/kg oral dose, without confounding effects on body weight or liver enzymes [1], makes it ideal for chronic aging studies where minimizing stress and off-target metabolic effects is paramount. Researchers can directly compare MHY 553 to classical PPARα agonists to dissect aging-specific mechanisms.

Selective PPARα Activation with Minimal Off-Target Nuclear Receptor Effects

For experiments requiring clean, selective PPARα activation, MHY 553 provides a >10-fold selectivity window over PPARβ and PPARγ [1]. This selectivity is crucial for delineating PPARα-specific transcriptional programs in hepatic steatosis, inflammation, and fatty acid oxidation, especially when compared to pan-PPAR agonists like MHY2013 that confound subtype-specific analyses [2].

Exploring Multi-Target Pharmacology in Aging and Dermatology

MHY 553's additional activities as a ROS/peroxynitrite scavenger and tyrosinase inhibitor [1] position it as a unique probe for investigating PPARα-independent mechanisms in age-related skin inflammation and pigmentation disorders. Researchers can leverage this polypharmacology to test hypotheses about combined PPARα activation and antioxidant effects in cellular senescence and dermal aging models.

Comparative Studies of PPARα Agonists in In Vitro Steatosis Models

MHY 553's potent inhibition of LXR agonist-induced triglyceride accumulation in HepG2 cells at 3 µM [1] makes it a benchmark compound for in vitro steatosis assays. It serves as a positive control for assessing novel PPARα modulators and for comparing the efficacy of clinical PPARα agonists (e.g., fenofibrate, pemafibrate) in defined cellular models of hepatic lipid overload.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MHY 553

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.